molecular formula C18H18N4O2 B2399800 2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide CAS No. 899990-96-6

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide

Cat. No.: B2399800
CAS No.: 899990-96-6
M. Wt: 322.368
InChI Key: FQEYJHGMDGCMRK-UHFFFAOYSA-N
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Description

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Scientific Research Applications

Preparation Methods

The synthesis of 2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with appropriate reagents to form the desired urea derivative. The reaction conditions often include the use of coupling agents and solvents to facilitate the formation of the urea bond . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific urea derivative structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[(1-ethylindol-3-yl)carbamoylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-22-11-15(12-7-4-6-10-16(12)22)21-18(24)20-14-9-5-3-8-13(14)17(19)23/h3-11H,2H2,1H3,(H2,19,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEYJHGMDGCMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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